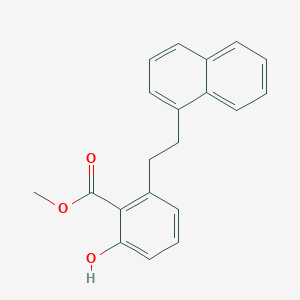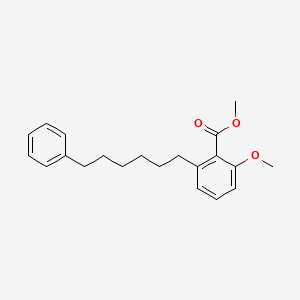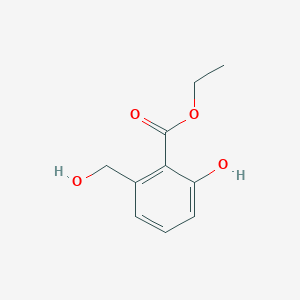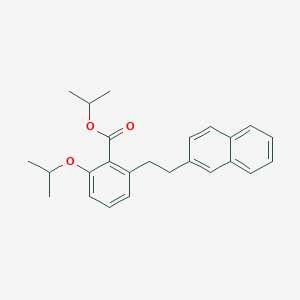
2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester, also known as IPNB, is an organic compound with a wide range of applications in scientific research. It has been studied extensively for its potential use in the synthesis of various compounds and the investigation of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Phthalate Esters in Aquatic Environments
Parabens and phthalate esters, used as preservatives in various products, have been studied for their environmental impact, particularly in aquatic environments. Research indicates that despite wastewater treatments, these compounds persist at low concentrations in effluents, surface water, and sediments, pointing to their continuous introduction and ubiquitous presence in the environment. This highlights the need for ongoing monitoring and potential mitigation strategies for related compounds, including esters of benzoic acid derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Biodegradation of PAHs
Naphthalene and its derivatives, being simple polycyclic aromatic hydrocarbons (PAHs), are subjects of studies focusing on their microbial degradation. Such research is crucial for understanding how these compounds, potentially including specific esters of naphthalene, can be biologically broken down, thus mitigating their environmental impact. The degradation pathways and the microorganisms involved, particularly strains of Pseudomonas, offer insights into bioremediation strategies for contaminated sites (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).
Material Science and Chemistry
Plastic Scintillators
Research on plastic scintillators, incorporating polymethyl methacrylate and various luminescent dyes, shows that replacing traditional solvents like naphthalene with other compounds does not alter their efficiency or stability. This suggests that derivatives of naphthalene could potentially serve as components in the development of new scintillating materials with improved characteristics (Salimgareeva & Kolesov, 2005).
Corrosion Inhibitors
Naphthalocyanine and derivatives, due to their structural features, act as effective anticorrosive materials. Their ability to form strong chelating complexes with metallic atoms suggests potential applications for compounds like 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester in protecting metals from corrosion, especially in aqueous and coating conditions (Verma, Ebenso, Quraishi, & Rhee, 2021).
Eigenschaften
IUPAC Name |
propan-2-yl 2-(2-naphthalen-2-ylethyl)-6-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-17(2)27-23-11-7-10-21(24(23)25(26)28-18(3)4)15-13-19-12-14-20-8-5-6-9-22(20)16-19/h5-12,14,16-18H,13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSXXSSTGFUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C(=O)OC(C)C)CCC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)
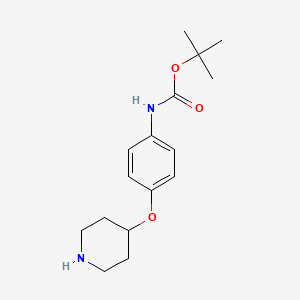
![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)
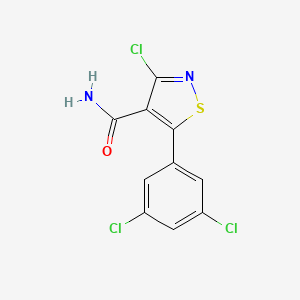
![Octadec-9-enoic acid 2-{[2-tert-butoxycarbonylamino-2-(methoxy-methyl-carbamoyl)-ethoxy]-hydroxy-phosphoryloxy}-1-octadec-9-enoyloxymethyl-ethyl ester](/img/structure/B6338979.png)
![2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6338980.png)
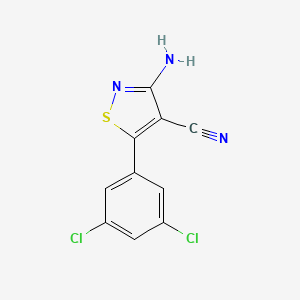
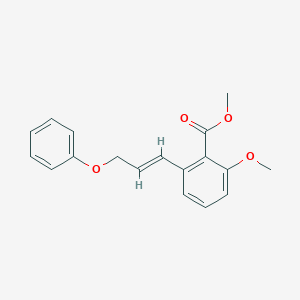
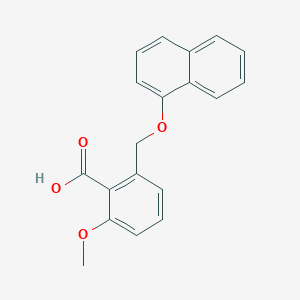
![N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339021.png)
